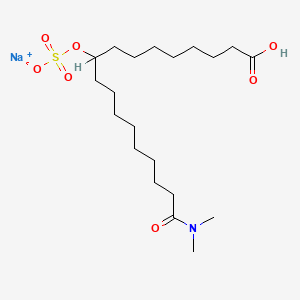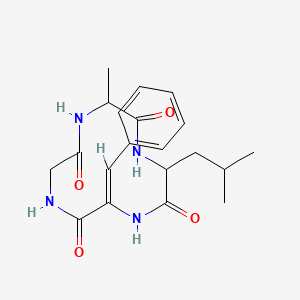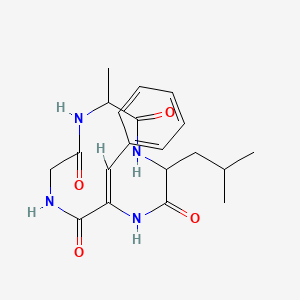
(R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a complex organic compound that features a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the protection of an amino group using the trichloroethoxycarbonyl (Troc) group. One common method involves reacting (2,2,2-trichloroethoxy)methyl chloride with an amine to form the protected amine. This intermediate can then be further reacted with phenylacetic acid derivatives under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the trichloroethoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in the presence of acetic acid are often used to remove the Troc group.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces free amines.
Wissenschaftliche Forschungsanwendungen
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The trichloroethoxycarbonyl group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon removal of the Troc group, the free amine can interact with enzymes, proteins, and other biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2,2-Trichloroethoxy)methoxyamine: A similar compound used in the synthesis of antibacterial agents.
(2S)-3-(4-Hydroxyphenyl)-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid: Another compound featuring the Troc group, used in peptide synthesis.
Uniqueness
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a protecting group in organic synthesis highlight its importance in scientific research.
Eigenschaften
CAS-Nummer |
26553-34-4 |
|---|---|
Molekularformel |
C11H10Cl3NO4 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
(2R)-2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 |
InChI-Schlüssel |
LROKCBKQEZCUKI-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



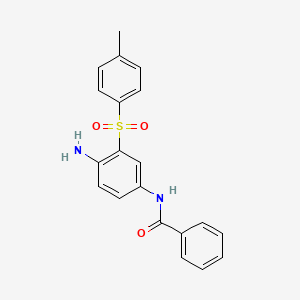

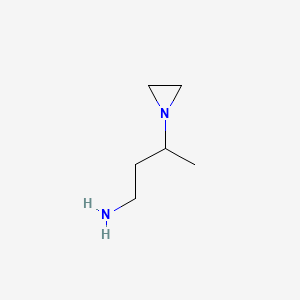
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

